Pashanone Pashanone Pashanone belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, pashanone is considered to be a flavonoid lipid molecule. Pashanone is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 42438-78-8
VCID: VC21336393
InChI: InChI=1S/C17H16O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+
SMILES: COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)OC
Molecular Formula: C17H16O5
Molecular Weight: 300.3 g/mol

Pashanone

CAS No.: 42438-78-8

Cat. No.: VC21336393

Molecular Formula: C17H16O5

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

Pashanone - 42438-78-8

Description Pashanone belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, pashanone is considered to be a flavonoid lipid molecule. Pashanone is considered to be a practically insoluble (in water) and relatively neutral molecule.
CAS No. 42438-78-8
Molecular Formula C17H16O5
Molecular Weight 300.3 g/mol
IUPAC Name (E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C17H16O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+
Standard InChI Key KVDNSLPRNTZIKF-CMDGGOBGSA-N
Isomeric SMILES COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O)OC
SMILES COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)OC
Canonical SMILES COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)OC

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator